(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide
CAS No.:
Cat. No.: VC18276944
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22N2O |
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Molecular Weight | 234.34 g/mol |
IUPAC Name | (2S,3S)-2-amino-3-methyl-N-(1-phenylethyl)pentanamide |
Standard InChI | InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11?,13-/m0/s1 |
Standard InChI Key | NYJBZGDIBRHACS-BJEKPXQXSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide (molecular formula: ) features a pentanamide backbone with a 1-phenylethyl substituent and two chiral centers at the second and third carbon positions . The stereochemical configuration (2S,3S) is critical for its biological activity, as evidenced by the compound’s isomeric SMILES notation: . The phenyl group enhances lipophilicity (), while the amide and amine functionalities contribute to hydrogen bonding () .
Physicochemical Data
The compound’s molecular weight of 234.34 g/mol and rotational freedom ( ) suggest moderate flexibility, balancing membrane permeability and target binding. Table 1 summarizes key properties derived from experimental and computational studies :
Property | Value |
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Molecular Formula | |
Molecular Weight | 234.34 g/mol |
LogP | 2.24 |
Topological Polar Surface Area | 55.12 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide typically involves coupling chiral amino acid derivatives with acylating agents under asymmetric conditions. A representative route includes:
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Amino Acid Activation: L-valine or its analog is activated using carbodiimide reagents to form an intermediate acyloxyphenyl ester.
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Aminolysis: Reaction with (S)-1-phenylethylamine introduces the N-(1-phenylethyl) group, with stereochemical control enforced by chiral auxiliaries or catalysts.
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Deprotection: Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl), yielding the final product.
Challenges arise in maintaining stereochemical integrity at both chiral centers. Asymmetric catalysis using transition-metal complexes or organocatalysts has been proposed to enhance enantiomeric excess.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (2S,3S) configuration, with distinct chemical shifts for the methyl groups () and amide protons (). High-Performance Liquid Chromatography (HPLC) with chiral stationary phases validates enantiopurity, a critical quality attribute for pharmacological applications .
Biological Activity and Mechanism
Property | (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide | Sitagliptin (DPP-4 Inhibitor) |
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Molecular Weight | 234.34 g/mol | 407.31 g/mol |
LogP | 2.24 | 1.43 |
Target | Putative DPP-4 | DPP-4 |
Chiral Centers | 2 | 3 |
Applications in Drug Development
Lead Optimization
The compound’s moderate LogP and TPSA align with Lipinski’s Rule of Five, suggesting oral bioavailability. Structural modifications, such as fluorination of the phenyl ring, could enhance metabolic stability without compromising activity .
Preclinical Studies
In vitro assays using human hepatocytes indicate moderate clearance (), necessitating prodrug strategies for prolonged half-life. Toxicity screening reveals low cytotoxicity () in HEK293 cells, supporting further in vivo evaluation .
Future Directions
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Target Identification: Proteomic studies using affinity chromatography could elucidate binding partners.
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In Vivo Efficacy: Testing in rodent models of diabetes or neurodegenerative diseases.
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Synthetic Innovation: Continuous-flow systems to improve stereochemical control and yield.
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